1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Description

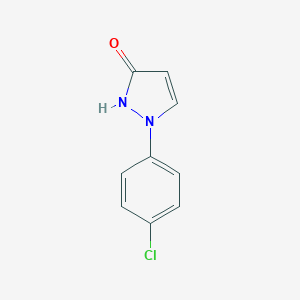

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRENHOMDLNJDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463329 | |

| Record name | 1-(4-Chlorophenyl)-3-hydroxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76205-19-1 | |

| Record name | 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76205-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3-hydroxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenyl)-1H-pyrazol-3-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, a key heterocyclic intermediate in modern agrochemicals. The document covers the historical context of its development, detailed synthesis protocols, and its physicochemical properties. While primarily recognized for its role in the synthesis of the blockbuster fungicide pyraclostrobin, this guide also explores the broader biological potential of the pyrazole scaffold. Due to its principal application as a chemical precursor, direct quantitative biological data and specific signaling pathway interactions for this compound are not extensively documented in public literature. This guide addresses this data gap by summarizing the known biological activities of its derivatives, thereby providing a comprehensive understanding of its significance.

Discovery and History

The history of this compound is intrinsically linked to the development of the strobilurin class of fungicides by BASF in the late 20th century. While a precise date for the initial synthesis of this specific molecule is not clearly documented in academic literature, its emergence is a direct consequence of extensive research and development in agrochemicals.

The pyrazole moiety itself has been a subject of medicinal chemistry research for many years, with the first natural pyrazole, 1-pyrazole-alanine, being isolated from watermelon seeds in 1959. However, the large-scale industrial synthesis of this compound is most prominently associated with the manufacture of pyraclostrobin. A key early disclosure of a synthesis method is found in the German patent DE 19652516 A1, filed in 1996 by BASF AG. This patent describes the synthesis of pyrazole derivatives, including the subject compound, as intermediates for fungicides.

The development of pyraclostrobin, and consequently the scaled-up production of its precursors like this compound, marked a significant milestone in the quest for broad-spectrum, effective fungicides. Each new active ingredient in the agricultural sector represents a substantial investment, often exceeding $250 million in research and development.[1] The intellectual property surrounding pyraclostrobin and its intermediates is well-protected by a broad portfolio of patents held by BASF.[1]

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂O | |

| Molecular Weight | 194.62 g/mol | |

| CAS Number | 76205-19-1 | |

| Melting Point | 190-192 °C | [2] |

| Density | 1.373 g/cm³ | [2] |

| pKa | 7.98 ± 0.70 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2] |

| Appearance | Yellow to brown powder |

Experimental Protocols: Synthesis

The synthesis of this compound is well-documented in patent literature, reflecting its industrial importance. The common strategies involve the cyclization of a hydrazine derivative with a three-carbon component, followed by oxidation.

General Synthesis Workflow

The most straightforward synthesis approach starts from (4-chlorophenyl)hydrazine and an acrylate derivative, proceeding through a pyrazolidinone intermediate which is then oxidized.

Detailed Experimental Protocols

This method is advantageous due to the use of a readily available and inexpensive oxidizing agent.

Materials:

-

1-(4-chlorophenyl)pyrazolidin-3-one (0.1 mol, 19.66 g)

-

Acetic acid (60 g)

-

Ferric chloride (0.005 mol, 0.81 g)

-

Air

-

Sodium hydroxide solution

-

Water

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and gas inlet, add 60 g of acetic acid.

-

While stirring, add 19.66 g of 1-(4-chlorophenyl)pyrazolidin-3-one and 0.81 g of ferric chloride.

-

Heat the mixture to 65 °C.

-

Bubble air through the reaction mixture for 4 hours.

-

After the reaction is complete, remove the majority of the solvent under reduced pressure.

-

Add water to the residue and stir, which will cause the product to precipitate.

-

Adjust the pH of the suspension to 6 with a sodium hydroxide solution.

-

Continue stirring for an additional 30 minutes.

-

Filter the solid product to obtain this compound.

Expected Yield: 99.5%[3]

This protocol focuses on the purification of the final product from its metal salt form.

Materials:

-

13.7% aqueous solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate (601.2 g, containing 0.354 mol)

-

10% Hydrochloric acid (approx. 179.2 g)

-

Anisole (400.0 g)

Procedure:

-

Charge a reactor with 601.2 g of the aqueous potassium 1-(4-chlorophenyl)pyrazol-3-olate solution at 22 °C and start agitation. The initial pH is approximately 13.3.

-

Dose 10% hydrochloric acid over 45 minutes. The temperature will rise to about 27 °C. Precipitation of this compound will begin shortly after the start of the acid addition.

-

Stop the addition of hydrochloric acid once the pH of the mixture reaches 6.[4]

-

For extraction, heat the resulting suspension to 75 °C and add 400.0 g of anisole.[4]

-

Separate the aqueous phase.

-

Crystallize the this compound from the anisole solution.

Biological Activity and Significance

Extensive searches of scientific and patent literature did not yield specific quantitative biological activity data (e.g., IC50, Ki values) for this compound itself. Its primary role is that of a crucial building block for more complex molecules. The biological significance of this compound is therefore best understood through the activity of its most notable derivative, pyraclostrobin, and other related pyrazole-containing compounds.

Role as an Intermediate in Pyraclostrobin

This compound is a key intermediate in the synthesis of pyraclostrobin, a broad-spectrum strobilurin fungicide. Pyraclostrobin functions by inhibiting mitochondrial respiration in fungi, specifically by blocking the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disruption of the electron transport chain prevents ATP synthesis, leading to the death of the fungal pathogen.

The synthesis of pyraclostrobin involves the etherification of this compound with a suitable side chain.

Biological Activities of Related Pyrazole Derivatives

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry and is present in a wide range of biologically active compounds. Derivatives of 1-(4-chlorophenyl)pyrazole have been investigated for various therapeutic applications:

-

Anticancer Activity: Several studies have explored the anticancer potential of pyrazole derivatives. For instance, novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have been synthesized and evaluated for their antitumor activity, with some compounds showing broad-spectrum activity against various cancer cell lines.[5] Some derivatives have demonstrated GI50 values in the nanomolar range against certain cancer cell lines.[5]

-

Anti-HCV Activity: The same series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs were also investigated for their ability to inhibit the replication of the Hepatitis C virus (HCV). Certain compounds were found to inhibit the replication of both the positive and negative strands of HCV RNA.[6]

-

Anti-inflammatory Activity: Pyrazole derivatives are known to possess anti-inflammatory properties. For example, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline has shown significant anti-inflammatory activity.[3]

-

Antimicrobial and Other Activities: The pyrazole nucleus is a versatile scaffold that has been incorporated into compounds with a wide array of other biological activities, including antimicrobial, antiviral, and insecticidal properties.

It is important to reiterate that these activities are reported for derivatives of this compound and not the compound itself. The core structure, however, provides a valuable starting point for the synthesis of these more complex and biologically active molecules.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a key intermediate in the production of the fungicide pyraclostrobin. Its history is closely tied to the advancements in agrochemical research by BASF. While detailed protocols for its synthesis and its physicochemical properties are well-established, there is a notable absence of public data on its intrinsic biological activity and mechanism of action. The biological significance of the 1-(4-chlorophenyl)pyrazole core is, however, evident in the potent and diverse activities of its derivatives, which span from antifungal to potential anticancer and antiviral applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, highlighting its central role in chemical synthesis and the broader therapeutic potential of the pyrazole scaffold it represents. Future research could focus on exploring any latent biological activities of this core structure, potentially uncovering new applications beyond its current use as a synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of the 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol is limited in publicly available research. This technical guide provides an in-depth overview of the demonstrated biological activities of its close chemical derivatives and its significant role as a synthetic intermediate in the development of bioactive compounds. The findings presented herein pertain to these derivatives and not directly to the parent compound unless otherwise specified.

Introduction: The Promising Pyrazole Core

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. The subject of this guide, this compound, serves as a key building block in the synthesis of various biologically active molecules. While direct studies on its intrinsic bioactivity are not extensively documented, the potent effects of its derivatives in antifungal and anticancer research underscore the therapeutic potential of this chemical scaffold. This document will explore the known applications and the biological activities stemming from this versatile precursor.

Role as a Chemical Intermediate

This compound is a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals. Its most notable application is in the production of strobilurin analogues, a major class of fungicides used in agriculture. The structural features of this pyrazole derivative make it an ideal starting material for creating complex molecules with high biological efficacy.

Biological Activities of this compound Derivatives

The true biological potential of the this compound scaffold is revealed through the significant activities of its derivatives. These compounds have demonstrated promising results in preclinical studies for both anticancer and antiviral applications.

Antitumor Activity

A notable study by Rostom et al. investigated a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs, which are structurally related to this compound. Several of these derivatives exhibited potent and broad-spectrum antitumor activity in the National Cancer Institute (NCI) 60-cell line screen.[1][2] The antitumor activity is summarized in the table below.

| Compound | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) | Notes |

| 11 | 0.20 | 11.7 | 87.1 | Particularly effective against the leukemia subpanel (GI50 = 0.09 µM, TGI = 28.1 µM).[1] |

| 14 | 0.08 | 15.8 | 64.6 | Showed super sensitivity against approximately 26 different cancer cell lines with GI50 values in the nanomolar range (<0.01 µM). Particularly effective against the leukemia subpanel (GI50 = 0.03 µM, TGI = 35.2 µM).[1] |

| 7c | - | - | - | Exhibited very high sensitivity against certain individual cell lines.[2] |

| 2, 3, 6, 7, 13 | - | - | - | These compounds, along with compound 14, revealed a significant broad spectrum of antitumor potential at the GI50 and TGI levels.[3] |

| GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration. Data from Rostom et al.[1][3] |

Anti-HCV Activity

The same study by Rostom et al. also explored the potential of these pyrazole derivatives as anti-Hepatitis C Virus (HCV) agents. Two compounds, in particular, demonstrated the ability to inhibit the replication of both the positive and negative strands of HCV RNA in a HepG2 cell line at concentrations ranging from 10-100 µg/mL.[1] This suggests that the 1-(4-chlorophenyl)pyrazole scaffold could be a valuable starting point for the development of novel anti-HCV therapeutics.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The antitumor activity of the pyrazole derivatives was determined using the NCI-60 screen, a well-established drug discovery tool.

Methodology:

-

Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Drug Incubation: After 24 hours, the test compounds are added at five different concentrations and incubated for an additional 48 hours.

-

Cell Viability Assay (Sulforhodamine B - SRB):

-

The cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with the protein-binding dye sulforhodamine B.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read on an automated plate reader to determine cell viability.[4]

-

In Vitro Anti-HCV Assay (RT-PCR)

The anti-HCV activity was assessed by measuring the inhibition of viral RNA replication.

Methodology:

-

Cell Line: HepG2 (human liver cancer cell line) is used.

-

Infection: The cells are infected with the Hepatitis C virus.

-

Treatment: The infected cells are treated with the test compounds at various concentrations.

-

RNA Extraction: Total RNA is extracted from the cells after the incubation period.

-

Quantitative Reverse Transcription PCR (qRT-PCR): The levels of HCV RNA are quantified using qRT-PCR. This technique involves the reverse transcription of the viral RNA into complementary DNA (cDNA), followed by the amplification of a specific region of the HCV genome. The amount of amplified DNA is measured in real-time, allowing for the quantification of the initial amount of viral RNA. A reduction in HCV RNA levels in treated cells compared to untreated controls indicates antiviral activity.[5][6][7]

Visualizations

Below are diagrams illustrating key aspects of the synthesis and evaluation of this compound derivatives.

Caption: Synthetic pathway to active derivatives.

Caption: NCI-60 screening workflow.

Caption: Relationship between the core scaffold and activities.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, the potent biological activities of its derivatives highlight the significant potential of this chemical scaffold in drug discovery and development. The demonstrated broad-spectrum antitumor and promising anti-HCV activities of its analogs warrant further investigation into this class of compounds. Future research could focus on the synthesis and screening of a broader library of derivatives to elucidate structure-activity relationships and identify lead candidates for further preclinical and clinical development. The versatility of the pyrazole core, combined with the encouraging preliminary data, makes the this compound scaffold a valuable asset for medicinal chemists and drug development professionals.

References

- 1. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. benchchem.com [benchchem.com]

- 6. dna-technology.com [dna-technology.com]

- 7. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol in the Synthesis of Pyraclostrobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of pyraclostrobin, a broad-spectrum fungicide, with a specific focus on the critical role of its precursor, 1-(4-chlorophenyl)-1H-pyrazol-3-ol. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of agrochemical and pharmaceutical development.

Introduction to Pyraclostrobin and its Synthesis

Pyraclostrobin is a highly effective strobilurin fungicide used to control a wide range of fungal diseases in various crops. Its synthesis is a multi-step process that relies on the precise construction of its molecular architecture. A key building block in this synthesis is this compound. The purity and yield of this precursor significantly impact the efficiency of the overall pyraclostrobin synthesis.

The general synthetic strategy involves the initial preparation of the pyrazole core, this compound, followed by its etherification with a substituted benzyl bromide derivative and subsequent chemical transformations to yield the final pyraclostrobin molecule.

Synthesis of the Precursor: this compound

The formation of this compound is a crucial stage in the pyraclostrobin synthesis. The process typically starts from p-chloroaniline and involves diazotization, reduction, cyclization, and oxidation. An alternative starting material is p-chlorophenylhydrazine hydrochloride.[1]

Key Synthetic Steps

The synthesis can be broadly divided into the following key transformations:

-

Formation of p-Chlorophenylhydrazine Hydrochloride: This step involves the diazotization of p-chloroaniline followed by reduction.

-

Cyclization to 1-(4-chlorophenyl)pyrazolidin-3-one: p-Chlorophenylhydrazine hydrochloride is reacted with an acrylate derivative to form the pyrazolidinone ring.

-

Oxidation to this compound: The pyrazolidinone is then oxidized to the desired pyrazolol precursor. Air oxidation is a commonly employed method which is considered mild and controllable.[2]

Experimental Protocol for the Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound.

Step 1: Synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one

-

To a reaction vessel, add p-chlorophenylhydrazine hydrochloride, toluene, and sodium methoxide.

-

Heat the mixture and then add methyl acrylate dropwise while maintaining the temperature at 40°C.

-

After the addition is complete, maintain the temperature for 1 hour.

-

Monitor the reaction by HPLC until the p-chlorophenylhydrazine hydrochloride content is less than 0.5%.

-

Remove the toluene by heating to obtain the intermediate, 1-(4-chlorophenyl)pyrazolidin-3-one.

Step 2: Oxidation to this compound

-

To the 1-(4-chlorophenyl)pyrazolidin-3-one intermediate, add an acidic solvent such as acetic acid and a catalyst like ferric chloride.

-

Heat the mixture to 65°C and introduce air into the reaction mixture for 4 hours.

-

After the reaction is complete, remove the majority of the solvent under reduced pressure.

-

Add water to precipitate the product.

-

Adjust the pH to 6 with a sodium hydroxide solution and continue stirring for 30 minutes.

-

Filter the solid product and dry to obtain this compound.[3]

Quantitative Data for the Synthesis of this compound

The following table summarizes typical quantitative data for the synthesis of the precursor.

| Parameter | Value | Reference |

| Starting Material | 1-(4-chlorophenyl)pyrazolidin-3-one (0.1 mol) | [3] |

| Catalyst | Ferric chloride (0.005 mol) | [3] |

| Solvent | Acetic acid (60g) | [3] |

| Reaction Temperature | 65°C | [3] |

| Reaction Time | 4 hours | [3] |

| Yield | 99.5% | [3] |

| Purity (LC) | 99.4% | [3] |

Conversion of this compound to Pyraclostrobin

Once the this compound precursor is synthesized and purified, it undergoes a series of reactions to be converted into the final pyraclostrobin product. The key transformation is an etherification reaction.

Key Synthetic Steps

The conversion process involves the following critical steps:

-

Etherification: this compound is reacted with o-nitrobenzyl chloride or a similar electrophile to form an ether linkage. This reaction is often carried out in the presence of a base and a phase transfer catalyst to improve efficiency.[2]

-

Reduction of the Nitro Group: The nitro group on the benzene ring is reduced to a hydroxylamine.

-

Esterification: The hydroxylamine is then reacted with methyl chloroformate.

-

Methylation: The final step involves the methylation of the carbamate nitrogen to yield pyraclostrobin.

Experimental Protocol for the Conversion to Pyraclostrobin

The following is a representative experimental protocol for the conversion of the precursor to pyraclostrobin.

Step 1: Etherification

-

In a reaction vessel, combine this compound, o-nitrobenzyl chloride, an aqueous solution of an inorganic base (e.g., potassium carbonate), and a phase transfer catalyst in a suitable solvent.

-

Heat the mixture and stir until the reaction is complete, as monitored by an appropriate analytical method.

Step 2: Reduction

-

The etherified intermediate is dissolved in a mixed solvent of dichloroethane and ethanol.

-

A catalyst, such as Raney nickel or Pd/C, is added, and the mixture is cooled.[2]

-

Hydrazine hydrate is added dropwise while maintaining a low temperature.

-

The reaction is monitored until the starting material is consumed.

Step 3: Esterification

-

To the solution containing the reduced intermediate, water is added, and the mixture is cooled to 0°C.

-

Methyl chloroformate is added dropwise, and the reaction is stirred at 0°C for 1 hour.[2]

-

The organic solvent is removed, and toluene is added.

-

The mixture is cooled to precipitate the esterified intermediate, which is then filtered and dried.

Step 4: Methylation

-

The esterified intermediate is dissolved in a suitable solvent, and a methylating agent is added in the presence of a base.

-

The reaction mixture is stirred until completion.

-

The solvent is removed under reduced pressure, and isopropanol is added to precipitate the crude pyraclostrobin.

-

The product is filtered and dried to obtain pure pyraclostrobin.[2]

Quantitative Data for the Conversion to Pyraclostrobin

The following table summarizes typical quantitative data for the key steps in the conversion of the precursor to pyraclostrobin.

| Step | Intermediate/Product | Yield | Purity (HPLC) | Reference |

| Cyclization | 1-(4-chlorophenyl)-3-pyrazolone | 89.7% | 97.5% | [2] |

| Esterification | N-hydroxy-N-2-[N-(p-chlorophenyl)]pyrazol-3-oxymethyl]phenyl carbamate ester | 81.2% | 98.1% | [2] |

| Methylation | Pyraclostrobin | 92.2% | 98.3% | [2] |

Visualizing the Synthesis: Signaling Pathways and Workflows

To better illustrate the logical flow of the synthesis, the following diagrams have been generated using the DOT language.

Synthesis of this compound

Conversion of Precursor to Pyraclostrobin

Overall Experimental Workflow

Conclusion

The synthesis of pyraclostrobin is a well-defined process where the precursor, this compound, plays a central and critical role. The efficiency of the synthesis of this precursor, in terms of both yield and purity, has a direct and significant impact on the overall success of the pyraclostrobin production. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals aiming to optimize the synthesis of this important fungicide. The visualized workflows further aid in understanding the logical progression of the chemical transformations involved.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in the design of novel therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of several blockbuster drugs and a multitude of promising clinical candidates.[5] This technical guide provides a comprehensive overview of the key therapeutic applications of pyrazole derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and neurological activities, complete with quantitative data, detailed experimental protocols, and visualizations of core biological pathways.

Anti-inflammatory Applications: Targeting Cyclooxygenase (COX) Enzymes

Pyrazole derivatives are renowned for their anti-inflammatory properties, primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[6][7] The selective inhibition of COX-2 over COX-1 is a key therapeutic strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6][8]

Mechanism of Action: The anti-inflammatory effects of pyrazole-based drugs like Celecoxib stem from their selective inhibition of the COX-2 enzyme.[9][10] COX-2 is responsible for converting arachidonic acid into prostaglandins (PGs), such as PGE2, which are key mediators of inflammation and pain.[8][9] By binding to the active site of COX-2, these derivatives block prostaglandin synthesis, thereby reducing inflammation.[10][11] The sulfonamide group of Celecoxib, for instance, binds to a specific hydrophobic pocket in COX-2, which is responsible for its selectivity.[6]

Quantitative Data: Anti-inflammatory Activity

| Compound/Drug | Target | IC50 / Ki Value | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | Ki = 0.04 µM | 375 | [6] |

| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX | IC50 = 0.03 µM / 0.12 µM | N/A | [6] |

| 3,5-Diarylpyrazoles | COX-2 | IC50 = 0.01 µM | N/A | [6] |

| Pyrazolo-pyrimidine | COX-2 | IC50 = 0.015 µM | N/A | [6] |

| Compound 189(c) | COX-2 | IC50 = 38.73 nM | 17.47 | [12] |

| Compound 189(d) | COX-2 | IC50 = 39.14 nM | 13.10 | [12][13] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Preparation : Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are fasted overnight with free access to water.

-

Grouping : Animals are divided into groups (n=5-6): Control (vehicle), Standard (e.g., Diclofenac Sodium), and Test groups (various doses of the pyrazole derivative).

-

Drug Administration : The test compounds and standard drug are administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Inflammation : 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement : The paw volume is measured using a plethysmometer at baseline (0 hr) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis : The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[14]

Anticancer Applications: Targeting Kinase Signaling Pathways

The pyrazole scaffold is integral to numerous anticancer agents, particularly kinase inhibitors that target aberrant signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[15][16]

Mechanisms of Action: Pyrazole derivatives have been developed to inhibit a wide range of protein kinases, including:

-

Cyclin-Dependent Kinases (CDKs) : CDKs are essential for cell cycle regulation. Pyrazole-based inhibitors can induce cell cycle arrest and apoptosis by targeting CDKs, particularly CDK2 and CDK4/6.[17][18][19]

-

Janus Kinases (JAKs) : The JAK/STAT pathway is often dysregulated in hematological malignancies and inflammatory diseases. Pyrazole derivatives like Ruxolitinib are potent inhibitors of JAK1 and JAK2.[20][21]

-

Receptor Tyrosine Kinases (RTKs) : Targets like VEGFR-2 are crucial for angiogenesis (the formation of new blood vessels that supply tumors). Pyrazole compounds can inhibit VEGFR-2, thereby impeding tumor growth.[15]

Quantitative Data: Anticancer Activity

| Compound/Drug | Target/Cell Line | IC50 / Ki Value | Reference |

| JAK Inhibitors | |||

| Ruxolitinib | JAK1 / JAK2 | IC50 ≈ 3 nM | [21] |

| Compound 3f | JAK1 / JAK2 / JAK3 | IC50 = 3.4 / 2.2 / 3.5 nM | [20][22] |

| Compound 11b | HEL / K562 cells | IC50 = 0.35 µM / 0.37 µM | [20][22] |

| CDK Inhibitors | |||

| Compound 33 | CDK2 | IC50 = 0.074 µM | [15] |

| Compound 34 | CDK2 | IC50 = 0.095 µM | [15] |

| Compound 15 | CDK2 | Ki = 0.005 µM | [23] |

| Other Targets | |||

| Compound 59 | HepG2 cells | IC50 = 2 µM | [15] |

| Compound 43 | MCF-7 cells (PI3K inhibitor) | IC50 = 0.25 µM | [15] |

| Compound 27 | VEGFR-2 | IC50 = 828.23 nM | [15] |

| Pyrazole Derivative | HCT-116 cells | IC50 = 4.2 µM | [24] |

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding : Cancer cells (e.g., MCF-7, HepG2, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow attachment.

-

Compound Treatment : Cells are treated with various concentrations of the pyrazole derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included. The plates are incubated for 48-72 hours.

-

MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Applications

The pyrazole scaffold is present in numerous compounds exhibiting potent activity against a range of microbial pathogens, including bacteria and fungi.[14] Their development is crucial in the face of growing antimicrobial resistance.[25]

Mechanism of Action: The exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation and can be diverse. They may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The structural modifications on the pyrazole ring significantly influence their spectrum of activity.[5]

Quantitative Data: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 | [14][26] |

| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 | [14][26] |

| Compound 2 | Aspergillus niger | 1 | Clotrimazole | N/A | [14][27] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation : A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution : The test pyrazole compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation : Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL. A positive control (broth + inoculum) and a negative control (broth only) are included.

-

Incubation : The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neurological Applications

Pyrazole derivatives have emerged as promising candidates for treating various neurological and neuropsychiatric disorders, including Parkinson's disease, Alzheimer's disease, epilepsy, and depression.[28][29][30]

Mechanism of Action: Their neuroprotective effects are often multifaceted, targeting key enzymes and pathways involved in neurodegeneration and neurotransmitter metabolism.[28] A primary mechanism is the inhibition of Monoamine Oxidase (MAO) enzymes (MAO-A and MAO-B).[31] These enzymes are responsible for degrading monoamine neurotransmitters like dopamine and serotonin. Inhibiting them increases neurotransmitter levels, which is beneficial in conditions like Parkinson's disease and depression.[28][32]

Quantitative Data: Neurological Activity

| Compound | Target | IC50 Value | Application | Reference |

| Pyrazoline Derivative 8b | COMT | 0.048 µM | Parkinson's Disease | [30] |

Experimental Protocol: MAO Enzyme Inhibition Assay

This in vitro fluorometric or colorimetric assay measures a compound's ability to inhibit MAO-A or MAO-B activity.

-

Enzyme and Substrate Preparation : Recombinant human MAO-A or MAO-B enzyme is used. A suitable substrate (e.g., kynuramine for a colorimetric assay) and a probe that reacts with the product (H₂O₂) are prepared in a reaction buffer.

-

Reaction Setup : The reaction is set up in a 96-well plate. The test pyrazole compound at various concentrations is pre-incubated with the MAO enzyme for a short period.

-

Initiation of Reaction : The substrate is added to initiate the enzymatic reaction.

-

Incubation : The plate is incubated at 37°C for a defined time (e.g., 30-60 minutes).

-

Signal Detection : The reaction is stopped, and the fluorescence or absorbance is measured. The signal is proportional to the amount of product formed and thus to the enzyme's activity.

-

Data Analysis : The percentage of inhibition for each concentration is calculated relative to a control without an inhibitor. The IC50 value is determined from the resulting dose-response curve.[28]

General Synthesis and Experimental Workflow

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, like an α,β-unsaturated ketone) with a hydrazine derivative.[33][34] This versatile reaction allows for the introduction of a wide variety of substituents on the pyrazole core.

This guide underscores the immense therapeutic potential of pyrazole derivatives. Their proven success and continued exploration across diverse disease areas solidify the pyrazole scaffold as a truly privileged and indispensable core in the ongoing quest for novel and effective medicines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Celecoxib - Wikipedia [en.wikipedia.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ijpsr.com [ijpsr.com]

Investigating the mechanism of action of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

The general class of pyrazole-containing compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. These activities often stem from the ability of the pyrazole scaffold to act as a bioisostere for other functional groups, enabling it to interact with a variety of enzymatic and receptor targets. However, the specific effects of the 1-(4-Chlorophenyl) and 3-ol substitutions on the pyrazole ring have not been extensively characterized.

Further investigation through targeted biological screening and mechanistic studies would be required to determine the pharmacological profile of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. Such studies would involve:

-

Target Identification: Employing techniques like affinity chromatography, chemical proteomics, or computational target prediction to identify the primary protein targets of the compound.

-

Biochemical and Cellular Assays: Conducting in vitro and in vivo experiments to quantify the compound's effect on target activity and cellular processes. This would generate the necessary quantitative data for a comprehensive understanding.

-

Signaling Pathway Analysis: Utilizing methods such as western blotting, reporter gene assays, or transcriptomics to delineate the signaling cascades modulated by the compound upon target engagement.

Without such foundational research, a detailed technical guide on the mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time. The scientific community awaits further research to illuminate the therapeutic potential and molecular workings of this compound.

Unveiling the Antifungal Potential of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the urgent development of novel antifungal agents. Among the promising scaffolds in medicinal chemistry, pyrazole derivatives have demonstrated a broad spectrum of biological activities, including potent antifungal properties. This technical guide delves into the core antifungal attributes of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol analogues, providing a comprehensive overview of their synthesis, in vitro activity, and putative mechanisms of action.

Quantitative Antifungal Activity

The antifungal efficacy of novel chemical entities is primarily quantified by their Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values. While specific data for a wide range of this compound analogues against clinically relevant fungi remains an active area of research, the broader class of pyrazole derivatives has shown significant promise. The following table summarizes representative antifungal data for various pyrazole analogues against pathogenic fungi, offering a comparative perspective on their potential.

| Compound Class | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |

| Pyrazole Carboxamides | Rhizoctonia solani | EC50 | 0.37 | [1] |

| Pyrazole-Thiazole Carboxamides | Rhizoctonia cerealis | EC50 | 1.1 - 4.9 | [2] |

| Pyrazole-Thiazole Carboxamides | Sclerotinia sclerotiorum | EC50 | 0.8 | [2] |

| N'-phenyl-1H-pyrazole-4-sulfonohydrazide | Rhizoctonia solani | EC50 | 0.23 | [3] |

| Pyrazole containing Fused Pyridine–Pyrimidine | Candida albicans | MIC | 200 | [4] |

| Pyrazole containing Fused Pyridine–Pyrimidine | Candida albicans | MIC | 250 | [4] |

Experimental Protocols

The synthesis and evaluation of antifungal compounds require robust and reproducible experimental methodologies. Below are detailed protocols for the synthesis of pyrazole analogues and the assessment of their in vitro antifungal activity, based on established methods in the literature.

General Synthesis of Pyrazole Analogues

A common synthetic route to pyrazole derivatives involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of this compound, a typical procedure is as follows:

Scheme 1: Synthesis of this compound

Caption: General synthetic scheme for this compound.

Procedure:

-

Hydrazone Formation: 4-Chlorophenylhydrazine is reacted with a β-ketoester, such as ethyl acetoacetate, in a suitable solvent like ethanol. The mixture is typically refluxed to drive the condensation reaction and form the corresponding hydrazone intermediate.

-

Cyclization: The formed hydrazone undergoes intramolecular cyclization in the presence of a base, such as sodium ethoxide, to yield the pyrazolone ring.

-

Purification: The final product is purified using standard techniques like recrystallization or column chromatography.[5]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow for In Vitro Antifungal Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

-

Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared and adjusted to a specific concentration.

-

Broth Microdilution Assay: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated under conditions optimal for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Potential Mechanisms of Action

The antifungal activity of pyrazole derivatives is often attributed to their ability to interfere with essential fungal cellular processes. Two primary mechanisms have been proposed for pyrazole-based antifungals: inhibition of succinate dehydrogenase and disruption of the ergosterol biosynthesis pathway.

Inhibition of Succinate Dehydrogenase (SDH)

Several pyrazole carboxamide fungicides have been shown to target succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

Succinate Dehydrogenase Inhibition Pathway

Caption: Proposed mechanism of action via succinate dehydrogenase inhibition.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs. Azole antifungals, a major class of agents, inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.[6] Pyrazole-containing compounds have also been investigated as inhibitors of this pathway.[7] Disruption of ergosterol synthesis leads to a compromised cell membrane, altered fluidity and permeability, and ultimately, fungal cell death.

Ergosterol Biosynthesis Inhibition Pathway

Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.

Conclusion and Future Directions

This compound analogues represent a promising scaffold for the development of novel antifungal agents. The available data on related pyrazole derivatives highlight their potential to inhibit key fungal enzymes, leading to potent antifungal activity. Further research should focus on the synthesis and comprehensive antifungal evaluation of a broader range of analogues specifically derived from the this compound core against a panel of clinically relevant and drug-resistant fungal pathogens. Elucidating the precise mechanism of action and identifying the specific molecular targets will be crucial for optimizing the efficacy and safety profile of these compounds, paving the way for the development of next-generation antifungal therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Preliminary In-Vitro Studies of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a heterocyclic organic compound belonging to the pyrazole class. While extensive research has been conducted on various pyrazole derivatives, revealing a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, specific in-vitro studies on this compound are notably scarce in publicly available scientific literature. This technical guide consolidates the available information on this compound, focusing on its primary role as a key intermediate in the synthesis of the broad-spectrum fungicide, pyraclostrobin. This document also outlines detailed synthetic protocols and discusses the known biological activities of the broader pyrazole class and the resulting fungicidal end-product.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry due to their diverse pharmacological and biological activities. The pyrazole ring system serves as a versatile scaffold for the development of novel therapeutic and crop protection agents. This compound is a specific pyrazole derivative that has been identified as a critical building block in the industrial synthesis of pyraclostrobin, a highly effective strobilurin fungicide. This guide aims to provide a comprehensive overview of the existing knowledge on this compound, with a focus on its synthesis and the biological context provided by its derivatives.

Synthesis of this compound

The synthesis of this compound is well-documented, with several methods reported in the literature. A common and efficient synthetic route involves the cyclization of a hydrazine derivative with a three-carbon component.

General Synthesis Pathway

A prevalent method for the synthesis of this compound involves the reaction of (4-chlorophenyl)hydrazine with an acrylic acid ester, followed by cyclization and oxidation.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Methyl acrylate

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

-

Oxidizing agent (e.g., air, ferric chloride)

-

Acid for pH adjustment (e.g., hydrochloric acid)

Procedure:

-

Reaction of Hydrazine and Acrylate: (4-chlorophenyl)hydrazine hydrochloride is reacted with methyl acrylate in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. This reaction typically proceeds at an elevated temperature to facilitate the formation of the pyrazolidinone intermediate.

-

Cyclization: The reaction mixture is heated under reflux to promote the intramolecular cyclization, leading to the formation of 1-(4-chlorophenyl)pyrazolidin-3-one.

-

Oxidation: The resulting 1-(4-chlorophenyl)pyrazolidin-3-one is then oxidized to form the pyrazole ring. This can be achieved by bubbling air through the reaction mixture, often in the presence of a catalyst like ferric chloride.

-

Purification: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then dissolved in water, and the pH is adjusted with an acid to precipitate the this compound. The solid product is collected by filtration, washed, and dried.

In-Vitro Biological Activity

Despite the well-established role of this compound as a synthetic intermediate, there is a notable absence of specific in-vitro biological data for this compound in peer-reviewed scientific literature. Searches for its antioxidant, anti-inflammatory, and cytotoxic activities have not yielded quantitative data such as IC50 or EC50 values. The available research predominantly focuses on more complex pyrazole derivatives.

General Biological Activities of Pyrazole Derivatives

The pyrazole scaffold is a common feature in a multitude of biologically active compounds. In-vitro studies on various pyrazole derivatives have demonstrated a broad range of activities, including:

-

Anti-inflammatory Activity: Many pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of inflammation.

-

Antioxidant Activity: The ability of pyrazole-containing compounds to scavenge free radicals has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Anticancer Activity: Numerous pyrazole derivatives have exhibited cytotoxic effects against various cancer cell lines, often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

It is plausible that this compound may possess some of these activities, but without direct experimental evidence, this remains speculative.

Role as a Fungicide Intermediate: The Pyraclostrobin Connection

The most significant and well-documented application of this compound is as a precursor in the synthesis of pyraclostrobin.

Pyraclostrobin Synthesis Pathway

Pyraclostrobin is synthesized by coupling this compound with a substituted toluene derivative.

Caption: Synthesis of Pyraclostrobin from this compound.

Antifungal Activity of Pyraclostrobin

Pyraclostrobin is a potent fungicide that belongs to the strobilurin class. Its mechanism of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and disrupting ATP synthesis. This leads to the cessation of fungal growth and spore germination.

While no specific in-vitro antifungal data for this compound is readily available, its structural contribution to the highly active pyraclostrobin molecule is undeniable.

Data Summary

Due to the lack of specific in-vitro biological data for this compound, a quantitative data table as requested cannot be provided at this time. Research efforts have been concentrated on its synthetic utility rather than its intrinsic biological activity.

Conclusion

This compound is a compound of significant interest in the field of agrochemistry, primarily due to its indispensable role as a key intermediate in the manufacture of the fungicide pyraclostrobin. Its synthesis is well-established and efficient. However, a comprehensive in-vitro biological profile of this compound itself is conspicuously absent from the public scientific domain. While the broader class of pyrazole derivatives exhibits a wide array of biological activities, further in-vitro studies are required to elucidate the specific antioxidant, anti-inflammatory, cytotoxic, and antifungal properties of this particular molecule. Such research could potentially uncover novel applications for this readily accessible pyrazole derivative beyond its current use as a synthetic precursor.

1-(4-Chlorophenyl)-1H-pyrazol-3-ol: A Core Intermediate in Modern Agrochemicals

Introduction

1-(4-Chlorophenyl)-1H-pyrazol-3-ol, with the CAS number 76205-19-1, is a heterocyclic organic compound that has emerged as a pivotal intermediate in the synthesis of advanced agricultural chemicals.[1][2] Its molecular structure, featuring a chlorophenyl group attached to a pyrazole ring with a hydroxyl group, makes it a versatile building block for creating complex, biologically active molecules.[2] While not typically used directly as an active ingredient, its primary and most significant role is as a crucial precursor in the production of high-performance fungicides, most notably pyraclostrobin, a widely used methoxyacrylate strobilurin fungicide.[1][3][4] This technical guide provides an in-depth analysis of its synthesis, purification, and central role in the development of modern crop protection agents.

Synthesis of this compound

The industrial synthesis of this compound is a well-documented process, often starting from more basic raw materials like (4-chlorophenyl)hydrazine or involving the oxidation of an intermediate, 1-(4-chlorophenyl)pyrazolidin-3-one.[5][6]

Experimental Protocols

Method 1: Oxidation of 1-(4-chlorophenyl)pyrazolidine-3-one

A common and high-yield method involves the oxidation of 1-(4-chlorophenyl)pyrazolidine-3-one.[3] The process, as detailed in patent literature, includes the following steps:

-

An acidic solvent, such as acetic acid or formic acid, is added to a reaction vessel.[3]

-

1-(4-chlorophenyl)pyrazolidine-3-one and a catalytic amount of ferric chloride are added to the solvent with stirring.[3]

-

The mixture is heated (typically to 50-100°C) to dissolve the solids.[3]

-

Air is bubbled through the reaction mixture for several hours to facilitate the oxidation.[3]

-

After the reaction is complete, the majority of the solvent is removed under reduced pressure.[3]

-

Water is added to the residue, causing the product to precipitate.[3]

-

The pH of the solution is adjusted to between 5 and 8 (preferably 6-7) using a sodium hydroxide solution to ensure complete precipitation.[3]

-

The resulting solid is filtered and dried to yield this compound.[3]

Method 2: Synthesis from p-Chlorophenylhydrazine Hydrochloride

Another documented route starts with p-chlorophenylhydrazine hydrochloride.[7]

-

p-Chlorophenylhydrazine hydrochloride is mixed with ethanol at room temperature.[7]

-

Sodium ethoxide and acrylamide are added dropwise at 40°C.[7]

-

The reaction mixture is heated to 80°C and stirred for 6 hours.[7]

-

Following the initial reaction, the ethanol is removed by distillation under reduced pressure.[7]

-

Water and ferric chloride hexahydrate are added to the residue.[7]

-

The mixture is heated to 80°C, and air is passed through it for 8 hours to perform an oxidation step.[7]

-

After oxidation, water is added, and the pH is adjusted to 1 with hydrochloric acid.[7]

-

The mixture is cooled to 30°C, and the precipitated product is collected by filtration.[7]

Data Presentation: Synthesis Parameters

The following table summarizes the quantitative data from representative synthesis protocols.

| Parameter | Method 1: Oxidation[3] | Method 2: From Hydrazine[7] |

| Starting Material | 1-(4-chlorophenyl)pyrazolidine-3-one | p-Chlorophenylhydrazine hydrochloride |

| Key Reagents | Acetic acid, Ferric chloride, Air | Ethanol, Sodium ethoxide, Acrylamide, Ferric chloride hexahydrate, Air |

| Reaction Temperature | 65-70°C | 80°C |

| Reaction Time | 4 hours | 6 hours (initial), 8 hours (oxidation) |

| Final pH | 6-7 | 1 |

| Reported Yield | 99.4 - 99.5% | 79.8% |

| Reported Purity (LC) | 99.4 - 99.6% | 98.9% |

Visualization: Synthesis Pathway

References

- 1. watson-int.com [watson-int.com]

- 2. lookchem.com [lookchem.com]

- 3. CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol - Google Patents [patents.google.com]

- 4. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE CAS Number 76205-19-1 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 5. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

Synthesis of Novel 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 1-(4-chlorophenyl)-1H-pyrazol-3-ol derivatives, a class of compounds with significant potential in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This document details various synthetic methodologies, presents key quantitative data in a structured format, and illustrates the synthetic workflows and potential biological pathways.

Core Synthetic Strategies

The synthesis of this compound and its derivatives can be primarily achieved through two main routes:

-

Cyclocondensation of a Hydrazine with a Three-Carbon Synthon: This is a fundamental and widely used method for constructing the pyrazole ring.

-

Oxidation of a Pyrazolidinone Precursor: This method offers an alternative route to the desired pyrazolol.

The following sections provide detailed experimental protocols for these key synthetic approaches.

Experimental Protocols

Method 1: Synthesis via Cyclocondensation of 4-Chlorophenylhydrazine Hydrochloride and Acrylamide

This protocol outlines the synthesis of this compound starting from 4-chlorophenylhydrazine hydrochloride and acrylamide.[8]

Step 1: Reaction of 4-Chlorophenylhydrazine Hydrochloride with Acrylamide

-

In a reaction vessel, mix 36.16 g (0.2 mol) of p-chlorophenylhydrazine hydrochloride with 216.96 g of ethanol at room temperature.

-

Add 31.6 g (0.46 mol) of sodium ethoxide and 21.52 g (0.3 mol) of acrylamide dropwise at 40 °C.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction by liquid chromatography until the peak for 1-(4-chlorophenyl)pyrazolidin-3-one disappears.

Step 2: Oxidation and Isolation

-

Introduce air at a flow rate of 70 L/min into the reaction mixture at 80 °C and continue for 8 hours for oxidation.

-

After the reaction is complete, add 50 g of water at 50 °C.

-

Adjust the pH to 1 by adding hydrochloric acid dropwise.

-

Cool the mixture to 30 °C to allow for precipitation.

-

Filter the solid product to obtain 1-(4-chlorophenyl)-3-pyrazolol.

Method 2: Synthesis via Oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one

This method describes the preparation of 1-(4-chlorophenyl)-3-pyrazolol through the oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one using ferric chloride as a catalyst.[9]

-

In a reaction vessel, add 60 g of acetic acid.

-

While stirring, add 19.66 g (0.1 mol) of 1-(4-chlorophenyl)pyrazolidin-3-one and 0.81 g (0.005 mol) of ferric chloride.

-

Heat the mixture to 65 °C and bubble air through the reaction mixture for 4 hours.

-

After the reaction, remove the majority of the solvent under reduced pressure.

-

Add water to the residue and continue stirring, which will cause the product to precipitate.

-

Adjust the pH of the solution to 6 with a sodium hydroxide solution and continue stirring for 30 minutes.

-

Filter the precipitate to obtain 1-(4-chlorophenyl)-3-pyrazolol.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 1-(4-chlorophenyl)-3-pyrazolol via the oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one under different conditions.[9]

| Embodiment | Acidic Solvent | Ferric Chloride (mol) | Temperature (°C) | Yield (%) | Purity (LC) (%) |

| 1 | Acetic Acid | 0.0001 | 50 | 99.7 | 99.6 |

| 2 | Acetic Acid | 0.005 | 65 | 99.5 | 99.4 |

| 3 | 88% Formic Acid | 0.01 | 70 | 99.4 | 99.6 |

| 4 | 88% Formic Acid | 0.01 | 100 | 99.3 | 99.1 |

Synthetic Workflow and Potential Biological Pathways

The following diagrams illustrate the general synthetic workflows and a potential signaling pathway that could be targeted by these novel derivatives.

Caption: General synthetic workflow for this compound.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The synthesized this compound derivatives may exert their potential antitumor effects by inhibiting key kinases in this pathway, such as RAF.[10][11][12] Further research is warranted to elucidate the precise molecular mechanisms of action of these novel compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles | MDPI [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol - Google Patents [patents.google.com]

- 10. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the synthesis, biological activities, and experimental protocols related to the pyrazole derivative, 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including pesticides and potential therapeutic agents. This review collates available data to facilitate further research and development in the fields of medicinal chemistry and agrochemistry.

Synthesis of this compound

The synthesis of this compound has been approached through several methodologies, primarily involving the cyclization of a hydrazine derivative with a three-carbon component.

One common synthetic route starts from the reaction of 4-chlorophenylhydrazine hydrochloride with acrylamide in the presence of sodium ethoxide and ethanol. The reaction mixture is heated to 80°C and stirred for several hours. Following the reaction, an oxidation step is carried out, and the product is precipitated by adjusting the pH, yielding 1-(4-chlorophenyl)-3-pyrazolol.[1]

Another documented method involves the use of 1-(4-chlorophenyl)pyrazolidin-3-one as a precursor. This intermediate is subjected to oxidation to yield the desired this compound. This starting material can be synthesized by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill, offering a solvent-free approach.[2] A patent also describes a process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol starting from (4-chlorophenyl)hydrazine and methyl acrylate, proceeding through the 1-(4-chlorophenyl)pyrazolidin-3-one intermediate followed by oxidation.[3]

A detailed experimental protocol for one of the synthesis methods is provided below:

Experimental Protocol: Synthesis from 4-Chlorophenylhydrazine Hydrochloride and Acrylamide[1]

Materials:

-

p-Chlorophenylhydrazine hydrochloride

-

Ethanol

-

Sodium ethoxide

-

Acrylamide

-

Hydrochloric acid

Procedure:

-

Mix 36.16 g (0.2 mol) of p-chlorophenylhydrazine hydrochloride with 216.96 g of ethanol at room temperature.

-

Add 31.6 g (0.46 mol) of sodium ethoxide and 21.52 g (0.3 mol) of acrylamide dropwise at 40°C.

-

Heat the reaction mixture to 80°C and stir for 6 hours.

-

Monitor the reaction for the disappearance of the 1-(4-chlorophenyl)pyrazolidin-3-one intermediate peak.

-

Upon completion, add 50 g of water at 50°C.

-

Adjust the pH to 1 by dropwise addition of hydrochloric acid.

-

Cool the mixture to 30°C to precipitate the product.

-

Filter the solid to obtain 1-(4-chlorophenyl)-3-pyrazolol.

The following diagram illustrates a general synthesis workflow:

Caption: General synthetic workflow for this compound.

Biological Activities and Mechanism of Action

While specific quantitative biological data for this compound is limited in the reviewed literature, the broader class of pyrazole derivatives exhibits a wide spectrum of pharmacological activities. It is important to note that the biological data presented below primarily pertains to derivatives of the core compound and not the parent molecule itself.

Antitumor Activity

Numerous studies have focused on the antitumor potential of pyrazole derivatives. For instance, a series of novel 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbonyl derivatives have been synthesized and evaluated for their antitumor activity. Several of these compounds demonstrated significant broad-spectrum antitumor potential against various tumor cell lines at the GI50 (50% growth inhibition) and TGI (total growth inhibition) levels.[4] One study reported a pyrazole derivative exhibiting a very low IC50 value of 0.8µg/ml against the HepG2 hepatocellular carcinoma cell line.[5] Another study identified a novel pyrazole-based derivative with potent cytotoxicity against 27 human cancer cell lines, with CC50 (50% cytotoxic concentration) values in the low micromolar and nanomolar range for triple-negative breast cancer cell lines.[6]

The proposed mechanisms for the antitumor activity of pyrazole derivatives are diverse and include the induction of apoptosis, disruption of microtubule polymerization, and cell cycle arrest.[6] Some derivatives have also been shown to inhibit specific kinases involved in cancer progression, such as AKT2/PKBβ.[7]

A general workflow for assessing antitumor activity is depicted below:

Caption: Experimental workflow for evaluating antitumor activity.

Antifungal Activity

This compound is a key intermediate in the synthesis of the strobilurin fungicide, pyraclostrobin.[8][9] The mechanism of action of strobilurin fungicides involves the inhibition of mitochondrial respiration by blocking electron transfer in the cytochrome bc1 complex (Complex III).

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor containing a pyrazole core. The anti-inflammatory action of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[11] Some pyrazole derivatives exhibit selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.